![molecular formula C7H10N4O B2803128 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115931-34-5](/img/structure/B2803128.png)
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the chemical structure “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a heterocyclic compound containing a pyrazole ring fused with a pyridine ring
Mecanismo De Acción
Target of Action
The primary target of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is the Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that has been extensively researched for the treatment of autoimmune and oncology-related illnesses .
Mode of Action
The compound interacts with BTK by inhibiting its activity. This inhibition is achieved through the compound’s interaction with the active site of BTK, thereby preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
The inhibition of BTK affects multiple biochemical pathways. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and signaling . Inhibition of BTK can lead to the suppression of B-cell mediated immune responses .
Pharmacokinetics
It has been shown that the compound can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants . In an HBV AAV mouse model, the lead compound 45 can inhibit HBV DNA viral load through oral administration .
Result of Action
The result of the compound’s action is the inhibition of BTK activity, leading to the suppression of B-cell mediated immune responses . This can have therapeutic effects in conditions where B-cell activity is implicated, such as certain autoimmune diseases and cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazolopyridine structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth pathways.
Compound | Activity | Target |
---|---|---|
Derivative A | IC50 = 10 µM | Protein Kinase X |
Derivative B | IC50 = 15 µM | Protein Kinase Y |
Case Study: In a preclinical trial, a derivative of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine was shown to reduce tumor size in xenograft models of breast cancer. The mechanism involved the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Study: A series of experiments conducted on infected animal models demonstrated that treatment with pyrazolo[1,5-a]pyrimidine derivatives led to significant reductions in bacterial load and improved survival rates compared to untreated controls.
Agricultural Science
2.1 Herbicidal Activity
Recent studies have explored the use of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as a potential herbicide. The compound shows promise in selectively inhibiting the growth of certain weed species without adversely affecting crop plants.
Weed Species | Effective Concentration |
---|---|
Amaranthus retroflexus | 100 g/ha |
Chenopodium album | 150 g/ha |
Case Study: Field trials demonstrated that application of the compound at specified concentrations resulted in over 80% weed control while maintaining crop yield levels comparable to untreated plots.
Material Science
3.1 Polymer Synthesis
The unique chemical structure of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Polymer Type | Properties |
---|---|
Thermosetting polymer | High thermal resistance (up to 300°C) |
Conductive polymer | Electrical conductivity >10 S/m |
Case Study: Research on composites incorporating pyrazolo[1,5-a]pyrimidine derivatives showed improved tensile strength and flexibility compared to traditional polymers. These materials are being explored for applications in electronics and aerospace engineering.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyridine: A similar compound with a fused pyrazole and pyridine ring structure.
Pyridopyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” is unique due to its specific ring structure and the presence of both pyrazole and pyridine rings
Actividad Biológica
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its structure, synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Structural Characteristics
- Molecular Formula : C7H9N3O2
- Molecular Weight : 167.17 g/mol
- CAS Number : 1016703-62-0
The compound features a pyrazolo-pyrimidine core which is known for its ability to interact with various biological targets. The presence of the carboxamide functional group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include:
- Condensation Reactions : Between appropriate pyrazole derivatives and carboxylic acids.
- Cyclization : Utilizing cyclization agents to form the fused ring structure.
Antiviral Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiviral activity. A study highlighted the ability of certain derivatives to inhibit Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase with IC50 values ranging from 0.3 to 24 µM .
Anticancer Properties
Recent investigations have identified that compounds within this class can act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), showing promise in cancer therapy. For instance, one derivative demonstrated strong antiproliferative effects in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration .
Antiparasitic Activity
Another notable application is in the treatment of parasitic infections such as those caused by Cryptosporidium parvum. The compound showed potent activity against this parasite in vivo, indicating potential for treating cryptosporidiosis .
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical pathways:
- Inhibition of RNA-dependent RNA polymerases : This disrupts viral replication.
- Targeting protein kinases : This affects cellular signaling pathways involved in cancer cell proliferation and survival.
Case Study 1: HCV Inhibition
A series of synthesized pyrazolo[1,5-a]pyrimidin-7-one derivatives were evaluated for their ability to inhibit HCV replication. The study found that certain modifications to the core structure significantly enhanced antiviral potency.
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 cells revealed that specific derivatives not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. These findings suggest potential for developing new anticancer therapies based on this scaffold.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 Value |
---|---|---|
4H-pyrazolo[1,5-a]pyrimidin-7-one | HCV NS5B inhibition | 0.3 - 24 µM |
Phenylpyrazolo[3,4-d]pyrimidine | Dual EGFR/VEGFR inhibition | 3 - 10 µM |
Pyrazolopyrimidine PDE inhibitors | Antiparasitic activity | Effective against C. parvum |
Propiedades
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h4,9H,1-3H2,(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDLMEWUTRWGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.